molecular formula C18H18FNO2 B1324794 3-Fluoro-4'-morpholinomethyl benzophenone CAS No. 898769-98-7

3-Fluoro-4'-morpholinomethyl benzophenone

Cat. No. B1324794
CAS RN: 898769-98-7
M. Wt: 299.3 g/mol
InChI Key: DCJUBUUNPZQNEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The precursor compound for 3-Fluoro-4’-morpholinomethyl benzophenone is 3-fluoro-4-morpholinoaniline . It plays a crucial role in the synthesis of the antibiotic drug linezolid . The initial step involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. Subsequent reduction of the nitro group with Fe/NH3 leads to the formation of 3-Fluoro-4’-morpholinomethyl benzophenone .

Scientific Research Applications

Alzheimer's Disease Research

3-Fluoro-4'-morpholinomethyl benzophenone derivatives have been explored in Alzheimer's disease research. A study by Belluti et al. (2014) focused on synthesizing fluorinated benzophenone analogues as multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE). These compounds also counteract intracellular ROS formation. Among these, compound 12 was particularly promising as an anti-Alzheimer's drug candidate due to its balanced micromolar potency and lack of toxic effects.

Anticancer Research

In the field of anticancer research, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity. The study by Al‐Ghorbani et al. (2017) highlighted the synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, showing significant anti-mitogenic activity and potential for inhibiting cancer progression.

Photochemistry in Biological Chemistry

Benzophenone photophores, closely related to this compound, are widely applied in biological chemistry, bioorganic chemistry, and material science. According to Dormán et al. (2016), these photophores exhibit unique properties, such as forming a biradicaloid triplet state upon excitation, which is useful for hydrogen atom abstraction and stable covalent C-C bond formation. Their applications include binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting.

Photoprotective Properties

The photoprotective properties of benzophenone derivatives, including this compound, are also a significant area of study. Galicka & Sutkowska-Skolimowska (2021) investigated the effects of Benzophenone-3 (BP-3) on skin cells, finding that rosmarinic acid could mitigate the adverse effects of BP-3 on human skin fibroblasts.

properties

IUPAC Name

(3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJUBUUNPZQNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642633
Record name (3-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-98-7
Record name Methanone, (3-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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